molecular formula C20H22N4O B5687064 2-methyl-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole

2-methyl-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole

Cat. No. B5687064
M. Wt: 334.4 g/mol
InChI Key: RCXICRBLHPFLCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound, also known as WAY-100635, is a selective antagonist of the serotonin 5-HT1A receptor. The 5-HT1A receptor is a subtype of serotonin receptor that is involved in various physiological and behavioral processes, including mood regulation, anxiety, and stress response.

Mechanism of Action

2-methyl-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole is a selective antagonist of the serotonin 5-HT1A receptor. The 5-HT1A receptor is a subtype of serotonin receptor that is involved in various physiological and behavioral processes, including mood regulation, anxiety, and stress response. By selectively blocking the activity of the serotonin 5-HT1A receptor, this compound can modulate the physiological and behavioral effects of serotonin in the brain and other tissues.
Biochemical and Physiological Effects:
2-methyl-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole has been shown to have various biochemical and physiological effects in preclinical studies. In the brain, this compound can modulate the activity of the serotonin 5-HT1A receptor, which can affect mood, anxiety, and stress response. In the cardiovascular system, this compound can modulate the activity of the serotonin 5-HT1A receptor, which can affect blood pressure and heart rate. In the gastrointestinal system, this compound can modulate the activity of the serotonin 5-HT1A receptor, which can affect gastrointestinal motility and secretion.

Advantages and Limitations for Lab Experiments

2-methyl-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole has several advantages and limitations for lab experiments. One advantage is that this compound is a selective antagonist of the serotonin 5-HT1A receptor, which allows for the specific modulation of the activity of this receptor. Another advantage is that this compound has been extensively studied, and its pharmacological and biochemical properties are well characterized. One limitation is that this compound is not suitable for in vivo studies due to its poor bioavailability and high plasma protein binding.

Future Directions

There are several future directions for the study of 2-methyl-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole. One direction is the development of new compounds that target the serotonin 5-HT1A receptor with improved activity and selectivity. Another direction is the investigation of the role of the serotonin 5-HT1A receptor in various physiological and behavioral processes, including mood regulation, anxiety, and stress response. Finally, the potential therapeutic applications of compounds that target the serotonin 5-HT1A receptor in various diseases, including depression, anxiety disorders, and schizophrenia, should be further explored.

Synthesis Methods

The synthesis of 2-methyl-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole involves several steps. The first step involves the reaction of 2-methylindole with ethyl 2-bromoacetate in the presence of a base to form ethyl 2-(2-methyl-1H-indol-3-yl)acetate. The second step involves the reaction of ethyl 2-(2-methyl-1H-indol-3-yl)acetate with hydrazine hydrate to form 2-methyl-1-(1H-indol-3-yl)hydrazine. The third step involves the reaction of 2-methyl-1-(1H-indol-3-yl)hydrazine with 4-(2-pyridinyl)-1-piperazinecarboxylic acid to form 2-methyl-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole.

Scientific Research Applications

2-methyl-1-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-1H-indole has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. In neuroscience, this compound has been used as a tool to study the role of the serotonin 5-HT1A receptor in various physiological and behavioral processes. In pharmacology, this compound has been used as a reference compound to evaluate the activity of other compounds that target the serotonin 5-HT1A receptor. In drug discovery, this compound has been used as a starting point to design and synthesize new compounds with improved activity and selectivity towards the serotonin 5-HT1A receptor.

properties

IUPAC Name

2-(2-methylindol-1-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-16-14-17-6-2-3-7-18(17)24(16)15-20(25)23-12-10-22(11-13-23)19-8-4-5-9-21-19/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXICRBLHPFLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CC(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-1H-indol-1-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.